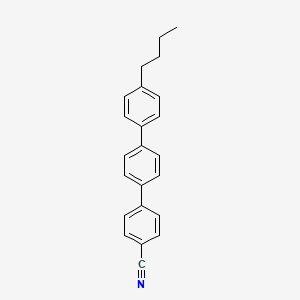

4-Cyano-4'-n-butyl-p-terphenyl

Description

Liquid crystals represent a state of matter intermediate between conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. wikipedia.orgcam.ac.uk Materials that display these properties are termed mesogenic, and their intermediate phases are known as mesophases. researchgate.net Among the diverse molecular architectures that give rise to liquid crystallinity, those based on a p-terphenyl (B122091) core are of significant scientific and technological interest.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-butylphenyl)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N/c1-2-3-4-18-5-9-20(10-6-18)22-13-15-23(16-14-22)21-11-7-19(17-24)8-12-21/h5-16H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSYKSDZHRVXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Structure Property Relationships in Cyano Terphenyl Systems

Influence of Molecular Elongation and Conjugation on Mesomorphism

The formation of stable liquid crystal phases is highly dependent on the anisotropic nature of the molecule. Molecular elongation and the extent of electron delocalization (conjugation) across the molecular framework are primary factors that enhance this anisotropy, promoting the orientational order characteristic of mesophases.

The p-terphenyl (B122091) unit serves as the rigid, elongated core of the 4-Cyano-4'-n-butyl-p-terphenyl molecule. This core, composed of three linearly connected phenyl rings, provides the structural rigidity necessary for the formation of liquid crystal phases. The arrangement of alternating single and double bonds within the aromatic rings creates a system of delocalized π-electrons. acs.org This extended π-electron conjugation along the long molecular axis is a critical contributor to the material's properties. mdpi.com

The terminal groups attached to the rigid core play a crucial role in fine-tuning the mesomorphic behavior. In this compound, these are the cyano (-CN) group and the n-butyl (-C₄H₉) chain.

The cyano group is a strong electron-withdrawing group, which imparts a large dipole moment along the principal molecular axis. This permanent dipole enhances the intermolecular forces of attraction and contributes significantly to the high polarisability of the molecule. researchgate.net The strong polarity of the cyano group promotes antiparallel correlation between neighboring molecules, a stabilizing interaction that is crucial for the formation of stable nematic and smectic phases.

The n-butyl chain , a flexible alkyl group, influences the molecule's aspect ratio (length-to-breadth ratio) and its packing efficiency. The flexibility of the alkyl chain helps to lower the melting point of the compound by disrupting the crystalline packing, thereby expanding the temperature range over which the liquid crystal phase is stable. aps.orgnih.gov Generally, for terphenyls, shorter alkyl chains tend to favor the formation of nematic phases, while increasing the chain length can lead to the emergence of more ordered smectic phases. acs.org The interplay between the rigid core and the flexible chain creates an amphiphilic character within the molecule (rigid/flexible contrast), which can drive micro-segregation and the formation of distinct mesophases. researchgate.net

| Molecular Component | Primary Structural Feature | Key Influence on Properties | Resulting Effect |

|---|---|---|---|

| p-Terphenyl Core | Rigid, linear, three-ring system | Provides structural rigidity and extended π-electron conjugation | High molecular anisotropy, high birefringence mdpi.com |

| Terminal Cyano Group (-CN) | Strongly polar, electron-withdrawing | Creates a large dipole moment, enhances polarizability | Stabilizes mesophase through dipole-dipole interactions researchgate.net |

| Terminal n-Butyl Chain (-C₄H₉) | Flexible, non-polar | Modulates aspect ratio, disrupts crystal packing | Lowers melting point, influences mesophase type (e.g., nematic vs. smectic) acs.orgaps.org |

Stereochemical Considerations and Conformational Dynamics

The three phenyl rings in the p-terphenyl core are connected by single carbon-carbon bonds. Rotation around these bonds is possible, leading to non-planar conformations. researchgate.net The molecule is rarely perfectly flat (dihedral angle of 0°) or perfectly perpendicular (dihedral angle of 90°) due to a balance between two opposing forces:

Steric Hindrance: Repulsion between the ortho-hydrogen atoms on adjacent rings favors a twisted, non-planar conformation.

π-Conjugation: Delocalization of π-electrons is maximized when the rings are coplanar, favoring a flat conformation.

This balance results in a twisted equilibrium conformation in the gaseous or liquid state. The energy barriers to rotation are relatively small. For biphenyl (B1667301), a structural component of terphenyl, the rotational barriers around the planar and perpendicular conformations are estimated to be approximately 8.0 kJ/mol and 8.3 kJ/mol, respectively. acs.org In the solid state, intermolecular packing forces can overcome these small barriers, often forcing the molecules into a more planar conformation. The transition from a twisted to a more planar structure can be observed at certain phase transitions. hpstar.ac.cn The specific conformation can be complex; for p-terphenyl, various twisted symmetries are possible, such as D₂, C₂, or C₂h, depending on the relative twist angles of the outer rings. researchgate.net

In the specific case of p-terphenyl, the "bridges" are the single C-C bonds connecting the phenyl rings. The rotational freedom around these bonds, as discussed above, leads to a deviation from perfect planarity. This non-planarity can influence liquid crystalline behavior. While a high degree of linearity is desirable, some conformational flexibility can be advantageous in preventing premature crystallization and widening the mesophase range.

In more complex liquid crystal systems, explicit bridging groups (e.g., -CH=N-, -COO-, -CH=CH-) are used to link aromatic rings. researchgate.net These linking groups have a profound effect on molecular planarity and, consequently, on mesophase stability. For instance, an ester linkage (-COO-) introduces a kink into the molecular structure, while a vinylene bridge (-CH=CH-) can enhance rigidity and conjugation. The choice of linking bridge is a critical design parameter for controlling the thermal and optical properties of liquid crystals. acs.org

Effects of Lateral Substitution on Liquid Crystalline Behavior

The introduction of substituents onto the sides of the rigid terphenyl core has a dramatic effect on the molecule's properties. Lateral substitution invariably increases the breadth of the molecule, which disrupts the efficient side-by-side packing required for forming ordered liquid crystal phases. mdpi.com

This disruption of intermolecular interactions generally leads to a significant depression of transition temperatures, including both the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). acs.org For example, the introduction of a lateral fluoro substituent onto a biphenyl or terphenyl system can increase the twist angle between the phenyl rings due to steric hindrance with adjacent hydrogen atoms. This increased twist can reduce the effectiveness of π-conjugation.

Furthermore, lateral substituents have a more pronounced destabilizing effect on more highly ordered phases. Smectic phases, which possess positional as well as orientational order, are more sensitive to disruptions in lateral packing than nematic phases. Consequently, lateral substitution often suppresses the formation of smectic phases, sometimes eliminating them entirely in favor of a broader nematic range.

| Modification | Structural Impact | Effect on Intermolecular Forces | Typical Outcome for Mesophase |

|---|---|---|---|

| Lengthening Terminal Alkyl Chain | Increases aspect ratio and flexibility | Enhances van der Waals forces | Stabilizes smectic phases over nematic phases acs.org |

| Inter-ring Torsion (Twisting) | Reduces molecular planarity | Weakens π-stacking and conjugation | Lowers thermal stability of mesophases |

| Lateral Substitution (e.g., -F, -CH₃) | Increases molecular breadth, introduces steric hindrance | Disrupts side-by-side packing | Lowers clearing temperatures, suppresses smectic phases acs.orgmdpi.com |

Fluorination Strategies and Their Influence on Mesogenic Characteristics

The introduction of fluorine atoms into the core of terphenyl-based liquid crystals is a widely employed strategy to fine-tune their physical properties. nih.gov Fluorination can significantly alter melting points, clearing points, and the stability of various mesophases. nih.gov These changes are primarily attributed to the unique characteristics of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strong C-F bond. These factors can modify intermolecular interactions, dipole moments, and molecular polarizability. nih.gov

Research on a homologous series of 4-pentyl-4''-propyl-1,1':4',1''-terphenyls, which are structurally similar to the butyl derivative, provides valuable insights into the effects of fluorination. A systematic study on compounds with two, three, and four fluorine atoms substituted on the central phenyl rings reveals a clear trend in their mesomorphic behavior. nih.gov

As the number of fluorine atoms on the molecular core increases, the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) tends to decrease. For instance, the transition temperature to the isotropic liquid phase is lower for terphenyl derivatives with a higher number of fluorine atoms. nih.gov This effect is generally attributed to a combination of factors, including a potential disruption of the molecular packing and alterations in the intermolecular forces.

Furthermore, the position and number of fluorine substituents can influence the type of mesophases exhibited and their thermal stability. For example, in some fluorinated terphenyl systems, an increase in the number of fluorine atoms leads to a narrower nematic phase range upon heating. nih.gov The introduction of fluorine can also impact the crystalline phases, with some derivatives exhibiting multiple crystalline polymorphs or vitrifying from a disordered crystal phase upon cooling. nih.gov

| Compound | Number of Fluorine Atoms | Phase Transitions on Cooling (°C) | Phase Transitions on Heating (°C) |

|---|---|---|---|

| 2F5T3 | 2 | Iso → 122 (N) → 23 (Cr2) | Cr2 → 41 (Cr1) → 54 (N) → 116 (Iso) |

| 3F5T3 | 3 | Iso → 83 (N) → -41 (Cr4) | Cr4 → -51 (Cr3) → -33 (Cr2) → -10 (Cr1) → 40 (N) → 83 (Iso) |

| 4F5T3 | 4 | Iso → 69 (N) → 33 (Cr) | Cr → 65 (N) → 70 (Iso) |

Note: Iso = Isotropic, N = Nematic, Cr = Crystal. The subscripts for the crystal phases (e.g., Cr1, Cr2) denote different crystalline polymorphs.

Other Lateral Substituents and Their Steric and Electronic Contributions

Beyond fluorination, the introduction of other lateral substituents, such as methyl or chloro groups, also has a profound impact on the mesogenic properties of cyano-terphenyl systems. These effects are a delicate balance of steric and electronic contributions.

Steric Effects: The size of the lateral substituent is a critical factor. A bulky group can increase the width of the molecule, disrupting the parallel alignment necessary for the formation of ordered liquid crystal phases. This steric hindrance generally leads to a significant depression of the clearing point. For example, the attachment of a lateral methyl group to 4-alkyl-4''-cyano-p-terphenyls results in a substantial decrease in the nematic-to-isotropic transition temperature. tandfonline.com This is because the methyl group protrudes from the side of the molecular core, impeding the close packing of the molecules. tandfonline.com

A comparative study on 4-alkyl-4''-cyano-p-terphenyls and their 2'-methyl substituted analogues highlights the dominant role of steric effects in this class of compounds.

| Alkyl Chain | Unsubstituted (4-alkyl-4''-cyano-p-terphenyl) | 2'-Methyl Substituted (4-alkyl-2'-methyl-4''-cyano-p-terphenyl) | Decrease in Clearing Point (°C) |

|---|---|---|---|

| Propyl | >200 | ~56 | ~144 |

| Heptyl | >200 | ~72 | ~128 |

Advanced Spectroscopic and Diffraction Studies of Terphenyl Based Liquid Crystals

Vibrational Spectroscopy Applications in Probing Molecular Dynamics and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for investigating the molecular and structural behavior of liquid crystals. nih.govmdpi.com By analyzing the vibrational modes of molecules, these methods can detect subtle changes in molecular conformation and intermolecular forces that occur during phase transitions. nih.govtandfonline.com

FTIR spectroscopy is particularly sensitive to changes in the local environment of functional groups, making it an excellent method for studying intermolecular interactions in terphenyl-based liquid crystals. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are influenced by the strength and nature of interactions with neighboring molecules. nih.gov

In the context of 4-cyano-4'-n-butyl-p-terphenyl, specific vibrational modes are of interest:

C≡N Stretching: The nitrile group's stretching vibration is a sensitive probe of its local environment. Changes in the position and shape of this band can indicate variations in dipole-dipole interactions associated with the highly polar cyano group.

C-H Stretching and Bending: Vibrations associated with the aromatic C-H bonds of the terphenyl core and the aliphatic C-H bonds of the butyl chain are also informative. Shifts in these frequencies can reflect changes in packing and van der Waals forces. scielo.org.mx

Phenyl Ring Vibrations: The C=C stretching vibrations within the phenyl rings provide information about the electronic structure and conjugation of the terphenyl core, which can be affected by intermolecular stacking interactions. researchgate.net

Studies on analogous fluorinated terphenyl liquid crystals have demonstrated that FTIR can effectively track changes in molecular vibrational modes. bohrium.comacs.org By analyzing wavenumber shifts, band intensities, and half-widths across different phases (crystalline, smectic, isotropic), researchers can deduce variations in both intramolecular and intermolecular interactions. tandfonline.com For instance, the appearance of additional bands at a phase transition can be interpreted in terms of symmetry and conformational changes in both the rigid core and the flexible aliphatic parts of the molecule. tandfonline.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Provided |

|---|---|---|

| C≡N Stretch | ~2230 | Probes dipole-dipole interactions and local ordering. |

| Aromatic C-H Stretch | 3100 - 3000 | Reflects changes in the environment of the terphenyl core. |

| Aliphatic C-H Stretch | 3000 - 2850 | Indicates conformational changes in the alkyl chain. |

| Phenyl C=C Stretch | 1600 - 1450 | Sensitive to core stacking and electronic conjugation. |

Raman spectroscopy is a complementary vibrational technique that is highly effective for studying the structural and molecular behavior of liquid crystals as a function of temperature. nih.govresearchgate.net It is particularly adept at identifying phase transitions and characterizing the degree of molecular order. spectroscopyonline.com

In a typical temperature-dependent Raman study of a terphenyl-based liquid crystal, the sample is heated or cooled through its various phases, and spectra are recorded at regular intervals. Key observations include:

Peak Position Shifts: Abrupt shifts in the positions of certain Raman peaks often signify a phase transition. For example, changes in the peak position of vibrational modes near the clearing temperature can reveal deformations of the liquid crystal structure before it transitions to the isotropic liquid phase. nih.govspectroscopyonline.com

Band Splitting: The splitting of a single vibrational band into multiple components can indicate a change in the local symmetry or the presence of different molecular conformations, a phenomenon known as polymorphism, in the crystalline state. nih.govoptica.org For cyanobiphenyl compounds, splitting of the ν(C≡N) band below the solid-to-nematic transition temperature has been observed, suggesting the existence of solid crystalline polymorphism. nih.govoptica.org

Linewidth (FWHM) Changes: The full width at half maximum (FWHM) of Raman peaks is related to the degree of order and molecular dynamics. A broadening of peaks often accompanies a transition to a less ordered phase. Studying the linewidth of different peaks at various temperatures can confirm phase transition temperatures. nih.gov

For this compound, the quadrant stretching modes and C-H bending modes of the phenyl rings are expected to show significant changes at the crystal-to-nematic and nematic-to-isotropic transitions. researchgate.net The intense C≡N stretching mode is also a crucial indicator of molecular ordering. Its depolarization ratio can be used to quantify the orientational order parameter in the nematic phase.

| Phase | Temperature | Observation on Phenyl Ring Mode (e.g., ~1600 cm⁻¹) | Observation on C≡N Mode (e.g., ~2230 cm⁻¹) |

|---|---|---|---|

| Crystalline | T < TCr-N | Sharp peak, potential splitting due to crystal packing. | Sharp, well-defined peak. |

| Nematic | TCr-N < T < TN-I | Peak broadens slightly, loss of crystal-specific splitting. | Peak position may shift slightly due to changed intermolecular forces. |

| Isotropic | T > TN-I | Peak broadens further, indicating loss of long-range order. | Peak shifts to a frequency characteristic of the disordered state. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Orientational Order and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining quantitative data on the orientational order and dynamics of liquid crystals. nih.gov By probing the magnetic environment of specific nuclei, NMR can provide detailed information about the average orientation and motion of molecules within the anisotropic liquid crystal matrix.

Proton (¹H) NMR is widely used to study liquid crystals. In the isotropic phase, rapid and random molecular tumbling averages out anisotropic interactions, resulting in sharp spectral lines. However, in the nematic phase, the molecules have a preferred orientation with respect to an external magnetic field. This incomplete averaging of nuclear dipole-dipole interactions leads to a significant broadening of the proton signals.

The nematic order parameter (S) quantifies the degree of long-range orientational order in the liquid crystal. While the complex, broadened spectra in the nematic phase make direct extraction challenging, specific techniques can be used. The chemical shift of aromatic protons in the terphenyl core is anisotropic. The difference in chemical shift between the nematic and isotropic phases is proportional to the order parameter. By measuring the chemical shift at various temperatures throughout the nematic phase, the temperature dependence of the order parameter can be determined. researchgate.net For p-terphenyl (B122091), the parent structure, distinct signals are observed for the different protons on the phenyl rings, which would be further split and shifted by the butyl and cyano substituents in this compound. chemicalbook.com

Deuterium (²H) NMR is a more precise method for determining molecular ordering. nih.gov This technique requires selectively replacing specific protons on the liquid crystal molecule with deuterium atoms (isotopic labeling). The deuterium nucleus possesses a quadrupole moment that interacts with the local electric field gradient.

In the nematic phase, this interaction results in a splitting of the deuterium resonance into a "quadrupolar doublet." The magnitude of this splitting (Δν) is directly proportional to the orientational order parameter of the specific carbon-deuterium (C-D) bond axis.

Δν ∝ SCD

Solid-State NMR (SSNMR) provides high-resolution structural information about molecules in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to overcome the line broadening effects present in solids, allowing for the resolution of signals from individual carbon or nitrogen atoms.

For a molecule like this compound, a key conformational feature is the set of torsion (dihedral) angles between the three phenyl rings. researchgate.net These angles define the planarity of the molecular core. SSNMR can be used to determine these angles with high precision. nih.gov By combining multidimensional SSNMR experiments, which measure through-space dipolar couplings between nuclei, with quantum chemical calculations, a detailed analysis of the molecular structure can be achieved. nih.gov This allows for the characterization of conformational polymorphism, where the molecule might adopt different shapes in different crystal forms. nih.gov This information is crucial for understanding how molecular shape influences the packing in the solid state and the subsequent formation of liquid crystal phases upon heating.

X-ray Diffraction (XRD) and Neutron Scattering for Structural Elucidation

X-ray diffraction and neutron scattering are powerful, non-destructive methods used to probe the atomic and molecular structure of materials. These techniques are particularly crucial in the study of liquid crystals to determine the arrangement of molecules in both the crystalline and the various mesophases.

The molecular structure of this compound features a rigid p-terphenyl core, a flexible n-butyl tail, and a polar cyano group. This combination of a rigid core and a flexible chain is a hallmark of many liquid crystalline compounds. In the crystalline state, these molecules are expected to exhibit a high degree of order, arranging themselves in a regular, repeating lattice.

Intermolecular Interactions: The dominant intermolecular interactions expected in the crystal structure of this compound are:

π-π Stacking: The aromatic terphenyl cores are expected to stack in a face-to-face or offset face-to-face manner, contributing significantly to the stability of the crystal lattice.

Dipole-Dipole Interactions: The strongly polar cyano (C≡N) groups will induce significant dipole-dipole interactions, leading to antiparallel arrangements of neighboring molecules to minimize electrostatic repulsion.

The interplay of these interactions dictates the precise crystal symmetry, unit cell dimensions, and ultimately, the transition temperatures to the liquid crystalline phases.

| Interaction Type | Interacting Groups | Expected Arrangement |

| π-π Stacking | p-terphenyl cores | Parallel or offset stacking |

| Dipole-Dipole | Cyano (C≡N) groups | Antiparallel alignment |

| Van der Waals | n-butyl chains, terphenyl cores | Close packing, interdigitation |

Upon heating, this compound is expected to exhibit one or more liquid crystalline mesophases, such as nematic or smectic phases, before transitioning to an isotropic liquid. SAXS and WAXS are indispensable techniques for characterizing the structure of these mesophases ipme.rumst.or.jp.

Wide Angle X-ray Scattering (WAXS): WAXS, also known as Wide Angle X-ray Diffraction (WAXD), probes shorter-range positional order, typically on the scale of intermolecular distances wikipedia.org.

In the nematic phase , which possesses long-range orientational order but no long-range positional order, the WAXS pattern is characterized by a diffuse halo at a scattering angle (2θ) corresponding to the average lateral spacing between the molecules (typically around 4-5 Å) rice.edu. This indicates a liquid-like arrangement of the molecules in the directions perpendicular to their long axes.

In a smectic phase , which has layered ordering, the WAXS pattern would still show a diffuse halo, indicating liquid-like order within the smectic layers.

Small Angle X-ray Scattering (SAXS): SAXS is used to investigate larger-scale structures, such as the layer spacing in smectic phases mst.or.jp.

For a nematic phase , the SAXS pattern typically shows no distinct peaks, reflecting the absence of long-range positional order.

For a smectic A or smectic C phase, a sharp Bragg peak at a small scattering angle would be observed. The position of this peak (q-value) is directly related to the smectic layer spacing (d) by the equation d = 2π/q. This allows for the precise determination of the layer thickness, which can be compared to the calculated molecular length to understand the nature of the smectic ordering (e.g., monolayer vs. interdigitated).

By combining WAXS and SAXS, a comprehensive picture of the mesophase structure can be obtained, enabling the identification of the specific type of liquid crystalline phase and the determination of key structural parameters.

| Technique | Mesophase | Expected Scattering Pattern | Information Obtained |

| WAXS | Nematic | Diffuse halo | Average intermolecular distance |

| WAXS | Smectic | Diffuse halo | Liquid-like intra-layer order |

| SAXS | Nematic | No distinct peaks | Absence of long-range positional order |

| SAXS | Smectic | Sharp Bragg peak(s) | Smectic layer spacing |

Neutron scattering is a powerful technique for studying the structure and dynamics of soft matter, including liquid crystals annphys.org. Quasielastic neutron scattering (QENS) is particularly well-suited for investigating the diffusive and reorientational motions of molecules tandfonline.comwikipedia.org.

In the context of this compound, neutron scattering can be used to determine the orientational order parameter (S) in the nematic phase. The order parameter is a measure of the degree of alignment of the long molecular axes with respect to a common direction, known as the director. It ranges from S=1 for a perfectly ordered system to S=0 for an isotropic liquid.

By analyzing the anisotropic scattering of neutrons from a deuterated sample of this compound aligned in a magnetic field, the orientational distribution function can be determined, from which the order parameter can be calculated. This provides a quantitative measure of the degree of orientational order in the mesophase and its temperature dependence. Such studies on similar cyanobiphenyl systems have revealed how the order parameter changes near phase transitions, providing critical insights into the underlying molecular interactions driving these transitions aps.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum khanacademy.org. For a molecule like this compound, the UV-Vis spectrum is dominated by the electronic transitions of the highly conjugated p-terphenyl chromophore.

The p-terphenyl core is a large, aromatic system with an extended π-electron network. This extensive conjugation results in a low-energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, p-terphenyl and its derivatives are expected to absorb strongly in the UV region.

Electronic Transitions: The primary electronic transitions observed in the UV-Vis spectrum of this compound are expected to be π → π transitions associated with the p-terphenyl chromophore youtube.com. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π orbital.

The absorption spectrum of the parent p-terphenyl molecule in cyclohexane shows a strong absorption maximum (λmax) at approximately 276 nm omlc.org. The introduction of substituents on the p-terphenyl core can influence the position and intensity of this absorption band.

n-Butyl Group: The n-butyl group is an alkyl group and acts as a weak auxochrome. It is expected to cause a small bathochromic shift (red shift) to a longer wavelength and a slight hyperchromic effect (increase in absorbance) due to its electron-donating inductive effect.

Cyano Group: The cyano group (-C≡N) is a chromophore itself and can participate in the conjugated system. It is an electron-withdrawing group and can also cause a bathochromic shift and a hyperchromic effect on the π → π* transitions of the terphenyl core. The presence of the cyano group can also introduce a weak n → π transition at a longer wavelength, although this is often obscured by the much stronger π → π absorption.

Conjugation Analysis: The position of the λmax is a direct indicator of the extent of conjugation in the molecule. The highly conjugated p-terphenyl system is responsible for the strong UV absorption. Any deviation from planarity of the phenyl rings would decrease the effective conjugation and result in a hypsochromic shift (blue shift) to a shorter wavelength. Therefore, UV-Vis spectroscopy can be used to probe the conformation of the molecule in different environments.

Based on studies of similar terphenyl derivatives, the λmax for this compound is expected to be in the range of 280-300 nm, with a high molar absorptivity (ε) characteristic of an extended aromatic system pw.edu.pl.

| Chromophore/Substituent | Expected Electronic Transition(s) | Effect on Spectrum |

| p-terphenyl core | π → π | Strong absorption in the UV region |

| n-butyl group | - | Small bathochromic and hyperchromic shift |

| Cyano group | n → π, modifies π → π* | Bathochromic and hyperchromic shift |

Computational Chemistry and Theoretical Modeling of 4 Cyano 4 N Butyl P Terphenyl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules. mdpi.com It offers a balance of computational cost and accuracy, making it suitable for systems as complex as terphenyl derivatives. chemrxiv.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. nubakery.org For 4-Cyano-4'-n-butyl-p-terphenyl, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found on the potential energy surface. This process reveals crucial structural parameters such as bond lengths, bond angles, and the dihedral angles between the phenyl rings.

Due to the rotational freedom around the inter-ring C-C single bonds, p-terphenyl (B122091) and its derivatives can exist in several conformations. researchgate.net DFT calculations are used to explore this energetic landscape, identifying stable rotational isomers and the energy barriers between them. For p-terphenyl systems, two common low-energy conformers are a helical (D2 symmetry) and an alternately twisted (C2h symmetry) structure. researchgate.net The presence of the n-butyl and cyano groups influences the rotational barrier and the relative stability of these conformers.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Φ1 (Ring 1 - Ring 2) | Dihedral angle between the first and second phenyl rings. | ~35° - 42° |

| Φ2 (Ring 2 - Ring 3) | Dihedral angle between the second and third phenyl rings. | ~35° - 42° |

| C-C (inter-ring) | Bond length of the single bond connecting the phenyl rings. | ~1.49 Å |

| C≡N | Bond length of the cyano group triple bond. | ~1.16 Å |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic transitions. youtube.comresearchgate.net

DFT calculations provide the energies of these orbitals and map their spatial distribution. For this compound, the HOMO is typically localized over the π-conjugated terphenyl core, while the LUMO is often concentrated near the electron-withdrawing cyano group. A smaller HOMO-LUMO gap generally implies a molecule that is more easily excited and more chemically reactive. These calculations are fundamental for understanding the charge transport properties and optical behavior of the material. researchgate.net

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.25 | Highest Occupied Molecular Orbital; related to electron donation capability. |

| LUMO | -1.90 | Lowest Unoccupied Molecular Orbital; related to electron acceptance capability. |

| ΔE (Gap) | 4.35 | Energy gap (LUMO - HOMO); indicator of molecular stability and electronic transition energy. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Relaxation Processes

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a collection of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves, including phase transitions and relaxation processes. icm.edu.pl

In the context of liquid crystals, MD simulations are invaluable for characterizing the dynamic properties within different mesophases (e.g., nematic, smectic). Simulations can track the movement of each this compound molecule, allowing for the calculation of rotational and translational diffusion coefficients. These coefficients quantify the mobility of the molecules, revealing how they rotate around their long and short axes and how they move through the bulk material. This information is directly related to macroscopic properties like viscosity and the response to external fields. For instance, dielectric relaxation processes observed experimentally can be interpreted with the aid of MD simulations, which can distinguish between different molecular motions, such as rotation around the short axis. icm.edu.pl

The formation of liquid crystal phases is a direct result of the collective behavior of molecules driven by intermolecular interactions. researchgate.net MD simulations can model this self-assembly process. researchgate.net Starting from a disordered (isotropic) state, a simulation can show how molecules of this compound spontaneously arrange into more ordered structures, like the nematic phase, upon cooling. These simulations rely on force fields—a set of parameters that define the potential energy of the system—to accurately model the interactions between molecules. By analyzing the simulation trajectories, researchers can understand the specific packing arrangements and orientational ordering that characterize the mesophase.

Quantum Chemical Exploration of Non-Covalent Interactions (e.g., CH···F, CF···H, π-π stacking)

The stability and structure of molecular assemblies are dictated by a network of non-covalent interactions. frontiersin.org Quantum chemical methods can be used to isolate, characterize, and quantify these weak forces. rsc.orgrsc.orgelsevier.com

Other important interactions include van der Waals forces, particularly involving the flexible n-butyl chains, and dipole-dipole interactions originating from the polar cyano group. While the interactions CH···F and CF···H are critical in fluorinated liquid crystals, they are not present in this compound. The principles of analyzing such weak hydrogen bonds, however, are transferable to the analysis of CH···π and other interactions present in this system. Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (DFT-D3) can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. elsevier.com

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| π-π Stacking | Attractive interaction between the aromatic rings of the terphenyl cores. | -2 to -10 |

| Dipole-Dipole | Electrostatic interaction between the polar C≡N groups of adjacent molecules. | -1 to -5 |

| Van der Waals (Dispersion) | Interactions involving the n-butyl chains and the overall molecular framework. | -0.5 to -2 |

Prediction of Macroscopic Parameters from Molecular-Level Simulations

Molecular-level simulations, such as molecular dynamics (MD), are powerful tools for predicting the macroscopic properties of liquid crystal systems from their microscopic interactions. These computational methods allow for the investigation of material characteristics that can be challenging or time-consuming to measure experimentally. For liquid crystals like this compound, key macroscopic parameters of interest include the nematic-isotropic (N-I) transition temperature (clearing point), Frank elastic constants (splay, twist, and bend), and rotational viscosity.

Nematic-Isotropic Transition Temperature (Clearing Point)

The nematic-isotropic phase transition is a hallmark of liquid crystalline materials. Molecular dynamics simulations can predict this transition temperature by monitoring the orientational order parameter of the system as a function of temperature. A sharp decrease in the order parameter signifies the transition to the isotropic liquid phase. For instance, simulations on the nCB series have successfully reproduced their nematic-isotropic transition temperatures. researchgate.netnih.gov A similar approach for this compound would involve constructing an atomistic model, simulating it at various temperatures, and identifying the point of phase transition.

Frank Elastic Constants

The Frank elastic constants (K11 for splay, K22 for twist, and K33 for bend) describe the energy cost associated with distortions to the director field of a nematic liquid crystal. These constants are crucial for the performance of liquid crystal displays. Molecular dynamics simulations can be used to calculate these constants by analyzing the fluctuations of the director in the simulated system. While specific predicted values for this compound are not documented in the available research, studies on similar molecules like 4'-n-octyl-cyanobiphenyl have demonstrated the feasibility of these calculations. researchgate.net

Viscosity

The viscosity of a liquid crystal is a critical parameter for its switching speed in display applications. Non-equilibrium molecular dynamics (NEMD) simulations are often employed to predict the viscosity of complex fluids. These simulations involve applying a shear force to the simulated system and measuring the resulting flow to determine the viscosity. For related liquid crystal systems, computational studies have explored their dynamic properties, which are closely linked to viscosity. nih.gov

Data from Computational Studies

Detailed computational studies providing specific predicted macroscopic parameters for this compound are not available in the reviewed scientific literature. Therefore, a data table of predicted values cannot be compiled at this time. Research in this area has predominantly focused on more common liquid crystal families like the nCB series. researchgate.netarxiv.orgarxiv.org The transferability of force fields developed for these related compounds could enable future computational work on this compound to predict its macroscopic properties. nih.gov

Thermodynamic and Dynamic Studies of Liquid Crystalline Phases

Calorimetric Investigations of Phase Transitions (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a crucial technique for characterizing the phase transitions of liquid crystalline materials. This method measures the heat flow into or out of a sample as a function of temperature or time, allowing for the identification of transition temperatures and the quantification of associated enthalpy changes.

Enthalpy Changes Associated with Phase Transitions

The enthalpy change (ΔH) associated with a phase transition, such as from a crystalline solid to a nematic liquid crystal phase or from a nematic to an isotropic liquid phase, provides insight into the energetics of the molecular rearrangement. A search for specific DSC thermograms and enthalpy data for 4-Cyano-4'-n-butyl-p-terphenyl did not yield any results. For comparison, studies on similar cyanobiphenyl compounds often report the enthalpy values for their respective transitions.

Cold Crystallization Processes and Mechanisms

Cold crystallization is a phenomenon observed when a material is cooled rapidly to a glassy state and then heated. Upon heating, the molecules gain enough mobility to arrange themselves into an ordered crystalline structure, a process that appears as an exothermic peak in a DSC scan. No studies detailing the cold crystallization behavior of this compound were found in the search results. Research on other glass-forming liquid crystals, such as 4-cyano-3-fluorophenyl 4-butylbenzoate, has explored the kinetics of cold crystallization using techniques like DSC and dielectric spectroscopy. researchgate.net

Dielectric Spectroscopy for Relaxation Dynamics and Dielectric Anisotropy

Dielectric spectroscopy is a powerful tool for investigating the rotational dynamics of polar molecules in liquid crystals. By applying an oscillating electric field, one can probe the relaxation processes associated with molecular motions around their long and short axes. This technique also allows for the determination of the dielectric anisotropy (Δε), a key parameter for many liquid crystal applications.

Analysis of Complex Relaxation Processes in Nematic and Crystalline Phases

In the nematic phase, liquid crystals typically exhibit distinct dielectric relaxation modes. The low-frequency relaxation is often associated with the reorientation of molecules around their short axis, a process that is hindered by the nematic potential. Higher-frequency relaxations can be attributed to motions such as rotation around the long molecular axis. No specific dielectric relaxation data for the nematic or crystalline phases of this compound could be located.

Frequency-Dependent Dielectric Response and Relaxation Mechanisms

The dielectric response of a liquid crystal is dependent on the frequency of the applied electric field. At low frequencies, the permanent dipoles of the molecules can align with the field, leading to a high dielectric permittivity. As the frequency increases, different relaxation mechanisms become active, and the permittivity changes. A detailed analysis of the frequency-dependent dielectric response provides information about the characteristic relaxation times of different molecular motions. This information could not be found for this compound.

Orientational Order Parameter Determination Across Mesophases

The orientational order parameter, S, is a fundamental quantity that describes the degree of long-range orientational order in a liquid crystal phase. It ranges from S=1 for a perfectly aligned system to S=0 for an isotropic liquid. The temperature dependence of the order parameter is characteristic of the mesophase and provides critical information about the collective behavior of the molecules. The order parameter can be determined from measurements of anisotropic properties, such as birefringence or dielectric anisotropy. researchgate.netajbsr.net No experimental or theoretical values for the orientational order parameter of this compound were found in the available search results.

Correlation Between Molecular Structure and Thermotropic Phase Behavior in this compound

The thermotropic phase behavior of liquid crystals is intricately linked to their molecular structure. In the case of this compound, the constituent parts of the molecule—the rigid terphenyl core, the flexible n-butyl chain, and the polar cyano group—all play a crucial role in determining the temperatures and types of phase transitions it undergoes. Examination of the homologous series of 4-cyano-4'-n-alkyl-p-terphenyls reveals clear trends that underscore the delicate balance of intermolecular forces governing the formation and stability of liquid crystalline phases.

The defining characteristic of liquid crystals is the intermediate state of matter, the mesophase, which exists between the crystalline solid and the isotropic liquid states. The stability of this mesophase is largely dictated by the anisotropic nature of the molecules. The elongated and rigid structure of the p-terphenyl (B122091) core in this compound is the primary contributor to this anisotropy, promoting the parallel alignment of molecules necessary for liquid crystalline ordering.

Influence of the n-Alkyl Chain Length

The length of the n-alkyl chain has a significant and predictable effect on the mesomorphic properties of the 4-cyano-4'-n-alkyl-p-terphenyl series. As the chain length increases, there is a general trend of decreasing melting points and clearing points (the temperature at which the liquid crystal becomes an isotropic liquid). This is due to the increasing flexibility of the longer alkyl chains, which disrupts the crystalline packing in the solid state and destabilizes the ordered liquid crystalline phase.

Below is a data table illustrating the phase transition temperatures for a selection of compounds from the 4-cyano-4'-n-alkyl-p-terphenyl homologous series, including the butyl derivative.

| Alkyl Chain (n) | Compound Name | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 3 | 4-Cyano-4'-n-propyl-p-terphenyl | 179.0 | 297.0 |

| 4 | This compound | 152.0 | 275.0 |

| 5 | 4-Cyano-4'-n-pentyl-p-terphenyl | 135.0 | 265.0 |

| 6 | 4-Cyano-4'-n-hexyl-p-terphenyl | 128.0 | 250.0 |

| 7 | 4-Cyano-4'-n-heptyl-p-terphenyl | 125.0 | 240.0 |

Note: The data presented in this table is compiled from various research findings and may show slight variations depending on the experimental conditions and purity of the samples.

Role of the Cyano Group

The terminal cyano (-C≡N) group exerts a strong influence on the mesomorphic behavior of this compound due to its large dipole moment. This strong dipole leads to significant antiparallel correlation between neighboring molecules. This intermolecular interaction enhances the stability of the nematic phase, resulting in the high clearing points observed for this class of compounds. The electron-withdrawing nature of the cyano group also contributes to the high positive dielectric anisotropy of these materials, a key property for their application in display technologies.

Molecular Engineering and Rational Design Principles for Optimized Terphenyl Liquid Crystals

Strategies for Tailoring Optical Anisotropy and Birefringence

Optical anisotropy (Δn), or birefringence, is a critical property of nematic liquid crystals, representing the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. A high birefringence is essential for many photonic and display applications. The molecular design of terphenyl derivatives offers several strategies to control this parameter.

Strategies for tailoring birefringence include:

Lengthening the Mesogenic Core: Extending the conjugated core from biphenyl (B1667301) to terphenyl, and even to quaterphenyl, systematically increases birefringence. mdpi.com The addition of phenyl rings enhances the anisotropy of molecular polarizability.

Lateral Substitution: Introducing substituents on the sides of the terphenyl core can alter molecular packing and planarity. While often used to lower the melting point, lateral groups like fluorine can also impact birefringence, though the effect depends on their position and polarity. nycu.edu.twmdpi.com

The relationship between molecular structure and birefringence is a cornerstone of liquid crystal design, with terphenyl-based systems being exemplary materials for achieving high Δn values. mdpi.comresearchgate.net

Table 1: Factors Influencing Birefringence (Δn) in Terphenyl-based Liquid Crystals

| Structural Feature | Influence on Birefringence (Δn) | Rationale |

|---|---|---|

| p-Terphenyl (B122091) Core | Increases Δn | The linear, conjugated system of three phenyl rings creates a large anisotropy of molecular polarizability. mdpi.comnycu.edu.tw |

| Terminal Cyano Group | Modestly Increases Δn | The electron-withdrawing nature of the -CN group affects the overall π-electron distribution. mdpi.com |

| Alkyl Chain Length | Minor Decrease with Length | Longer, flexible chains can slightly dilute the effect of the highly anisotropic core per unit volume. |

| Lateral Substituents | Variable (Often Decreases) | Lateral groups can disrupt the planarity of the core and intermolecular packing, which tends to lower birefringence. mdpi.com |

Approaches to Modulate Dielectric Anisotropy

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This property governs the response of the liquid crystal to an electric field. For many display applications, a large, positive Δε is required to reduce the operating voltage.

The key strategy for achieving a strong positive dielectric anisotropy in 4-Cyano-4'-n-butyl-p-terphenyl is the incorporation of the terminal cyano (-C≡N) group. ias.ac.in The cyano group possesses a large dipole moment that is aligned with the long molecular axis. ias.ac.in This permanent dipole moment makes a significant contribution to ε∥, leading to a large positive value for Δε (Δε = ε∥ - ε⊥ > 0). ias.ac.in

Key approaches to modulating Δε include:

Terminal Polar Groups: The choice of the terminal polar group is the most critical factor. The cyano group is highly effective due to its large dipole moment and linear shape, which aligns it with the molecular axis. mdpi.comias.ac.in Other groups like isothiocyanate (-NCS) can also be used to achieve high positive Δε. mdpi.com

The large positive dielectric anisotropy imparted by the cyano group is a defining characteristic of this class of liquid crystals, making them highly suitable for electro-optical devices. ias.ac.in

Control of Viscosity and Response Times in Liquid Crystal Systems

Viscosity, particularly rotational viscosity (γ₁), is a crucial parameter that directly influences the switching speed (response time) of a liquid crystal device. Lower viscosity is desirable for faster response times. The molecular design of terphenyl derivatives provides several avenues for controlling this property.

Terphenyl-based liquid crystals inherently tend to have higher viscosity compared to their biphenyl counterparts due to their increased length and molecular weight. nycu.edu.tw However, their rigid structure can be an advantage.

Methods to control and reduce viscosity include:

Alkyl Chain Modification: The length and branching of the terminal alkyl chain (the n-butyl group in this case) affect viscosity. Shorter alkyl chains generally lead to lower viscosity.

Lateral Substitution: Introducing a lateral substituent, such as a fluorine atom, onto the terphenyl core is a highly effective strategy for lowering viscosity. nycu.edu.twacs.org The lateral group increases the molecular breadth, which can disrupt the ordered packing and reduce intermolecular attractive forces, thereby decreasing viscosity. nycu.edu.tw

Molecular Shape: Creating a less linear or more "bent" molecular shape can also reduce viscosity by hindering efficient packing. However, this often comes at the cost of reducing the nematic phase stability.

Use of Flexible Linkages: While the p-terphenyl core is rigid, introducing flexible linkages within the core is another strategy, though not applicable to the specific compound .

Fluorinated terphenyls are particularly noted for their reduced viscosity compared to non-fluorinated analogues. acs.org Although this compound is not fluorinated, this principle highlights a key design strategy in the broader family of terphenyl liquid crystals. researchgate.netacs.org High performance liquid crystal mixtures often require components with low rotational viscosity to achieve fast response times. nycu.edu.tw

Table 2: Molecular Design Strategies and Their Impact on Viscosity

| Design Strategy | Effect on Viscosity | Underlying Principle |

|---|---|---|

| Increased Core Length (e.g., terphenyl vs. biphenyl) | Increases | Greater molecular length and weight lead to stronger intermolecular interactions and higher resistance to flow. nycu.edu.tw |

| Lateral Fluorination | Decreases | The lateral fluorine atom increases molecular breadth, disrupting packing and weakening intermolecular forces. nycu.edu.twacs.org |

| Shorter Terminal Alkyl Chains | Decreases | Reduces overall molecular weight and van der Waals interactions. |

| Introduction of Unsaturated Bonds in Alkyl Chain | May Decrease | Can alter the flexibility and packing of the terminal chain. |

Design of Compounds with Broad Nematic Phase Ranges

A broad nematic phase range, defined by a low melting point (crystal-to-nematic transition) and a high clearing point (nematic-to-isotropic transition), is highly desirable for practical applications, ensuring the device can operate across a wide range of temperatures.

The rigid, elongated p-terphenyl core contributes to a high clearing point due to the strong intermolecular interactions that stabilize the ordered nematic phase. researchgate.net However, this same rigidity often leads to high melting points, narrowing the nematic range. nycu.edu.tw Several design principles are employed to broaden this range:

Non-Symmetric Molecular Design: Introducing asymmetry, for example by having different terminal groups or alkyl chains, can disrupt crystal packing. This disruption often lowers the melting point more significantly than the clearing point, thereby widening the nematic range. mdpi.com

Lateral Substitution: As mentioned previously, adding a lateral substituent like a fluorine atom is a very effective method to lower the melting temperature. nycu.edu.tw The substituent disrupts the close packing required for the crystalline state, making it less stable and thus lowering the energy needed to transition into the nematic phase. nycu.edu.tw

Terminal Chain Modification: The length and structure of the terminal alkyl chain influence both the melting and clearing points. The nematic temperature range often increases with the length of the alkyl chain up to a certain point, after which smectic phases may become more stable. nycu.edu.tw Introducing moieties like a cyclopentyl group at the end of the chain has also been shown to produce wider nematic ranges compared to cyclohexyl groups. nycu.edu.tw

For terphenyl derivatives, a key challenge is to lower the melting point without sacrificing the high clearing point endowed by the rigid core. nycu.edu.tw The combination of a non-symmetric structure and strategic lateral substitution is a powerful approach to achieving this goal. mdpi.comnycu.edu.tw

Supramolecular Assembly and Self-Organization in Terphenyl Derivatives

The liquid crystalline phases exhibited by molecules like this compound are a direct result of spontaneous self-organization, also known as supramolecular assembly. researchgate.net This process is driven by a delicate balance of non-covalent interactions that cause the molecules to arrange into ordered, yet fluid, structures.

The key drivers for self-assembly in this system are:

Anisotropic Molecular Shape: The elongated, rod-like shape of the p-terphenyl core is the primary factor promoting the orientational order characteristic of the nematic phase.

π-π Stacking: The aromatic phenyl rings of the terphenyl core interact favorably through π-π stacking, which helps to stabilize the parallel alignment of the molecules. researchgate.net

Dipolar Interactions: The strong dipole of the terminal cyano group leads to significant dipole-dipole interactions. As noted earlier, this can result in the formation of anti-parallel molecular pairs, which is a form of local self-organization that influences the bulk dielectric properties. ias.ac.in

By engineering the side-chains and terminal groups of p-terphenyl rods, researchers can control the resulting supramolecular structures, leading to not just nematic phases but also more complex arrangements like double-gyroid or single-diamond cubic phases in more complex polyphilic systems. researchgate.net The self-assembly process is fundamental, translating the information encoded in the molecular structure into the macroscopic properties of the liquid crystal material. mdpi.com

Emerging Applications and Advanced Functional Materials Beyond Traditional Displays

Liquid Crystals in Augmented Reality (AR) and Virtual Reality (VR) Technologies

The development of immersive AR and VR systems is critically dependent on the advancement of spatial light modulators (SLMs), with liquid crystal on silicon (LCoS) technology being a key enabler. The function of these devices relies on the precise manipulation of the phase of light, which requires liquid crystals with specific properties. For AR/VR applications, a high birefringence (Δn) is particularly desirable as it allows for a significant phase shift to be achieved with a very thin liquid crystal layer. A thinner cell gap is crucial for achieving the fast response times needed to prevent motion blur and latency, which are common issues that detract from the user experience.

The 4-alkyl-4''-cyano-p-terphenyl family, to which 4-Cyano-4'-n-butyl-p-terphenyl belongs, is known for its exceptionally high birefringence. researchgate.nettandfonline.com The extended π-conjugation provided by the three phenyl rings of the terphenyl core leads to a large anisotropy of the electron polarizability, which is the molecular origin of high birefringence. tandfonline.com While specific data for the n-butyl derivative is not widely published, related halogenated 4-alkyl-4′′-cyano-p-terphenyls exhibit birefringence values greater than 0.30, and other advanced terphenyl-based mixtures have been shown to achieve Δn values exceeding 0.6. researchgate.netresearchgate.net This suggests that this compound is a member of a high-birefringence class of materials. The combination of high birefringence and a strong permanent dipole moment from the cyano group, leading to a large positive dielectric anisotropy, makes such materials suitable for low-voltage, fast-switching LCoS devices essential for next-generation AR and VR hardware. soton.ac.uk

| Property | Importance in AR/VR | Relevance of this compound |

|---|---|---|

| High Birefringence (Δn) | Enables thin LC cells for fast response times. | Belongs to the high-birefringence cyano-terphenyl family (Δn typically > 0.3). researchgate.net |

| Fast Response Time | Reduces motion sickness and improves realism. | High Δn allows for thinner cells, which is a key factor in reducing response time. |

| Dielectric Anisotropy (Δε) | Determines the operating voltage of the device. | The terminal cyano group provides a strong positive Δε for low-voltage operation. soton.ac.uk |

Integration in Dye-Sensitized Solar Cells (DSCs) and Photovoltaic Applications

While not a conventional dye, the molecular structure of this compound possesses features that are highly relevant to organic photovoltaic (PV) research. The core of its potential lies in its identity as a π-conjugated organic molecule, a class of materials fundamental to organic electronics. The p-terphenyl (B122091) core is an electron-rich, rigid scaffold that can facilitate the transport of charge carriers (holes or electrons) through molecular packing in a solid-state film.

Furthermore, the terminal cyano group is a potent electron-withdrawing group. This feature is critical in the design of acceptor or n-type materials for organic solar cells. In a typical bulk heterojunction (BHJ) solar cell, a blend of a donor and an acceptor material is used to absorb light and separate charge at their interface. The electronic properties, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), determine a molecule's suitability as a donor or acceptor. The introduction of a cyano group significantly lowers the LUMO energy level, making the molecule a better electron acceptor. Theoretical studies on p-terphenyl derivatives show how the HOMO and LUMO levels are distributed across the conjugated core, and functionalization is a key strategy for tuning these levels for PV applications. tuni.fi Therefore, this compound could be investigated as an n-type component or a building block for more complex acceptor molecules in organic solar cells.

Advanced Sensors and Optoelectronic Devices

The application of liquid crystals in sensing technology stems from their ability to amplify molecular-level events at interfaces into macroscopic, easily detectable optical signals. The ordered arrangement of liquid crystal molecules is highly sensitive to disturbances at a surface. When an analyte interacts with a functionalized surface, it can disrupt the anchoring of the liquid crystal molecules, causing a collective reorientation that is visible as a change in color or brightness under polarized light.

Molecules like this compound are well-suited for such applications. The strong dipole moment of the cyano group and the high polarizability of the terphenyl core lead to significant intermolecular interactions that stabilize the liquid crystal phase. soton.ac.uk This inherent order can be readily disrupted by external stimuli. Research on chemoresponsive liquid crystals has identified cyano-terminated molecules, including terphenyls, as promising candidates for detecting a variety of analytes. soton.ac.uk The principle relies on the analyte altering the surface energy of a substrate, which in turn switches the alignment of the liquid crystal from homeotropic (dark under cross-polarizers) to planar (bright), or vice-versa. The rigid structure and well-defined liquid crystal phases of this compound could provide a stable baseline for creating sensitive and selective chemical sensors.

Thermal Energy Storage Systems Utilizing Liquid Crystal Phase Change Materials

Phase change materials (PCMs) are substances that store and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transitions. Liquid crystals are being explored as a novel class of PCMs due to their multiple phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic), each associated with a specific latent heat. This allows for stepped energy storage and release at different, well-defined temperatures.

The 4-alkyl-4''-cyano-p-terphenyl series exhibits clear, well-defined phase transitions. The transition from a crystalline solid to a nematic liquid crystal (Cr-N) involves a significant enthalpy of fusion, while the transition from the ordered nematic phase to the disordered isotropic liquid (N-I) involves a smaller, but still significant, change in enthalpy. acs.orgnih.gov This stored latent heat can be released upon cooling, making the material a candidate for thermal energy management systems. The transition temperatures for this compound and its close homologues demonstrate a clear trend, showing that the operational temperature range can be tuned by altering the alkyl chain length. tandfonline.comgoogle.com The relatively high temperatures of these transitions make them potentially suitable for applications in waste heat recovery and thermal management in electronic devices.

| Alkyl Group (R) | Compound | Cr → N or S Transition (°C) | N → I Transition (°C) |

|---|---|---|---|

| n-C₃H₇ | 4-Cyano-4'-n-propyl-p-terphenyl | 101.0 | 113.4 |

| n-C₄H₉ | This compound | 76.2 | 95.0 |

| n-C₅H₁₁ | 4-Cyano-4'-n-pentyl-p-terphenyl | 85.4 | 101.8 |

Prospects in Organic Semiconductors and Organic Field-Effect Transistors

The field of organic electronics is actively searching for new materials for applications such as organic field-effect transistors (OFETs), which are the building blocks of flexible circuits and displays. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. High mobility requires molecules that can form well-ordered packed structures to facilitate charge hopping between adjacent molecules.

Future Research Directions and Challenges

Development of Novel Terphenyl Scaffolds and Synthesis Pathways

The synthesis of terphenyls has traditionally been dominated by metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which involves reacting arylboronic acids with aryl halides. nih.govresearchgate.net While effective, these methods can present challenges related to chemoselectivity, especially when creating unsymmetrical molecules. researchgate.net Future research is focused on developing more efficient, versatile, and atom-economical routes to both symmetrical and unsymmetrical p-terphenyls.

A significant area of development is the advancement of C-H activation processes, which offer an atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials. researchgate.net Other synthetic strategies that have been employed for terphenyl synthesis and warrant further investigation include Ullmann reactions, Stille reactions, and [2+2+2] cycloadditions. nih.gov The development of non-metal-catalyzed methods is also a promising avenue, particularly for synthesizing sterically hindered or poly-substituted terphenyls that are difficult to assemble via cross-coupling. researchgate.net The quest for scalable and practical routes is essential for the fabrication of advanced materials with novel optical and electrical properties. researchgate.net

| Synthesis Method | Description | Advantages | Challenges |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction of an arylboronic acid with an aryl halide. nih.gov | High yields, commercially available reagents, tolerance of various functional groups. | Chemoselectivity for unsymmetrical products, removal of metal catalyst residues. researchgate.net |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | High atom economy, reduced waste, simplification of synthetic routes. researchgate.net | Control of regioselectivity, harsh reaction conditions may be required. |

| Stille Reaction | Coupling of an organotin compound with an organohalide catalyzed by palladium. nih.gov | Mild reaction conditions, tolerance of a wide range of functional groups. | Toxicity of organotin reagents, stoichiometric tin waste. |

| Ullmann Reaction | Copper-catalyzed coupling of two aryl halides. nih.gov | Useful for large-scale synthesis. | Often requires high temperatures, limited substrate scope. |

| [2+2+2] Cycloaddition | Cyclotrimerization of alkynes to form an aromatic ring. nih.gov | Rapid construction of the central phenyl ring. | Limited availability of substituted alkyne precursors. |

Exploration of New Combinations of Terminal and Lateral Substituents

The physicochemical properties of terphenyl-based liquid crystals are profoundly influenced by the nature and position of their substituents. The existing 4-cyano and 4'-n-butyl groups on the subject terphenyl define its fundamental liquid crystalline character, but future research will explore a vast chemical space of alternative functionalizations to fine-tune its properties for specific applications.

Research has shown that terminal groups, such as alkenyls, can significantly alter mesomorphic behavior and electro-optic properties. researchgate.net The length of terminal alkyl chains is also a critical factor; for instance, shorter chains (up to pentyl) in terphenyls typically favor the nematic phase, while longer chains promote the formation of smectic phases. nih.gov

Lateral substituents are another powerful tool for modulating material properties. The introduction of halogen atoms, particularly fluorine, is a widely studied strategy. acs.orgresearchgate.net Fluorine substitution can lead to materials with large dielectric anisotropy, high birefringence, and suitable rotational viscosity, which are desirable for display applications. researchgate.net The number and position of fluorine atoms can lower phase transition temperatures and influence the formation of crystalline phases upon cooling. nih.gov The introduction of a lateral fluorine atom can also induce different mesophases, such as the smectic A phase. mdpi.com The broadening of the molecular core by lateral groups generally reduces the thermal stability of both nematic and smectic phases due to decreased intermolecular packing efficiency. mdpi.com

Future work will systematically investigate novel combinations of these terminal and lateral groups to create materials with optimized characteristics, such as enhanced dielectric anisotropy, reduced viscosity, and broader temperature ranges for specific liquid crystal phases. nih.govresearchgate.net

| Substituent Type | Example | Effect on Terphenyl Liquid Crystal Properties |

| Terminal Alkyl Chain | Propyl, Pentyl nih.govacs.org | Influences phase behavior; longer chains tend to induce smectic phases. nih.gov |

| Terminal Alkenyl Group | 2-chloro-3,3,3-trifluoropropenyl researchgate.net | Can introduce smectic phases and lead to large dielectric anisotropy and high birefringence. researchgate.net |

| Lateral Halogen | Fluorine (F), Chlorine (Cl) acs.orgresearchgate.net | Can increase dielectric anisotropy, lower phase transition temperatures, and alter mesophase type. nih.govacs.orgresearchgate.net |

| Chiral Terminal Group | N/A in sources | Can induce ferroelectric liquid crystal (FLC) phases. acs.org |

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of liquid crystal materials. bohrium.commdpi.com These theoretical methods allow researchers to explore the electronic properties, energetics, and geometries of novel terphenyl derivatives before undertaking their synthesis, thereby accelerating the material design cycle. mdpi.com

DFT calculations can be used to determine a wide range of crucial parameters, including thermodynamic properties, molecular reactivity, dipole moments, and polarizability. bohrium.commdpi.com For example, frontier orbital investigations can reveal the energy gap of a liquid crystal molecule, providing insights into its potential for interaction and its suitability for optoelectronic applications. bohrium.com Furthermore, computational studies can elucidate the planarity of molecules, which is a critical factor affecting the packing efficiency in the condensed liquid crystalline phase and, consequently, the mesophase behavior. mdpi.com The polarizability and dipole moments calculated through these methods are essential for understanding the intermolecular interactions that govern the material's bulk properties. mdpi.com

Future challenges in this area involve developing more accurate and efficient computational models that can handle the complexity of intermolecular interactions in the condensed phase. This includes modeling the behavior of large ensembles of molecules to predict bulk properties like viscosity and dielectric constants more accurately. Integrating machine learning algorithms with DFT calculations could further enhance the predictive power, enabling high-throughput virtual screening of candidate molecules to identify promising terphenyl structures with desired properties for next-generation technologies.

Investigation of Terphenyls in Multi-component Liquid Crystal Mixtures for Enhanced Performance

While the properties of a single compound like 4-Cyano-4'-n-butyl-p-terphenyl are important, its practical application often involves its use as a component in a multi-component liquid crystal mixture. The formulation of such mixtures allows for the fine-tuning of physical properties to meet the stringent requirements of device applications, such as liquid crystal displays (LCDs). researchgate.net

Future research will focus on the systematic study of terphenyls within complex mixtures. This involves exploring the phase behavior of binary and ternary systems containing terphenyl derivatives to understand how specific molecular structures contribute to the bulk properties of the mixture. mdpi.com The goal is to develop formulations with superior performance characteristics, such as wider operating temperature ranges, lower threshold voltages, and faster switching speeds, by strategically combining terphenyls with other mesogenic and non-mesogenic compounds. researchgate.netmdpi.com

Fundamental Understanding of Structure-Dynamics-Function Relationships at the Molecular Level

A deep, fundamental understanding of the relationship between molecular structure, dynamics, and macroscopic function is crucial for the rational design of new terphenyl-based materials. This involves elucidating how subtle changes in the molecular architecture of a compound like this compound translate into significant changes in its phase behavior, electro-optical response, and other physical properties.

The molecular structure encompasses the rigid terphenyl core, the flexibility and conformation of the terminal alkyl chains, and the electronic effects of substituents. nih.gov For example, the conjugated π-electronic structure of the para-terphenyl core is a key area of study in conformational analyses. nih.gov The dynamics of these molecules, including the rotation of terminal alkyl chains and the torsional potential between the phenyl rings, have activation energies that can be correlated with processes observed in different crystalline and liquid crystalline phases. acs.org

Current research utilizes techniques like vibrational spectroscopy (e.g., FTIR) combined with DFT calculations to understand molecular vibrational modes. acs.orgbohrium.com These studies provide insights into how molecular structure changes across different thermodynamic states. acs.org However, a more comprehensive picture is needed. Future work will require the application of advanced characterization techniques, potentially including time-resolved spectroscopy and advanced scattering methods, to probe molecular motions and intermolecular interactions on various length and time scales. The ultimate challenge is to build a predictive framework that directly links the quantum chemical properties of an individual terphenyl molecule to the emergent, collective behavior of the bulk material, enabling the de novo design of liquid crystals with precisely controlled functionalities.

Q & A

Q. What are the recommended synthesis routes for 4-Cyano-4'-n-butyl-p-terphenyl, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated terphenyl precursors and cyano-substituted butyl intermediates. Purification is achieved via column chromatography using silica gel, followed by recrystallization in ethanol or acetone. Purity (>98%) should be verified using gas chromatography (GC) with flame ionization detection, as outlined in protocols for structurally similar compounds like 4-Cyano-4'-heptyloxybiphenyl . Optimization includes inert atmosphere conditions to prevent cyano group degradation and strict temperature control during alkylation steps.

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and alkyl chain integration. Fourier-transform infrared (FTIR) spectroscopy identifies the cyano group (C≡N stretch ~2220 cm⁻¹). Mass spectrometry (MS) via electron ionization validates molecular weight. Polarized optical microscopy (POM) can preliminarily assess liquid crystalline behavior by observing birefringence textures during phase transitions .